molecular formula C14H13NO2 B1374103 (2-Amino-6-methoxyphenyl)(phenyl)methanone CAS No. 461694-83-7

(2-Amino-6-methoxyphenyl)(phenyl)methanone

Cat. No.: B1374103
CAS No.: 461694-83-7
M. Wt: 227.26 g/mol
InChI Key: SMJHAUJCHKCDBX-UHFFFAOYSA-N
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Description

(2-Amino-6-methoxyphenyl)(phenyl)methanone is a diarylketone compound characterized by a central carbonyl group bridging two aromatic rings: a phenyl group and a 2-amino-6-methoxyphenyl moiety. This structure imparts unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.

The amino and methoxy substituents on the aromatic ring influence its reactivity, solubility, and biological interactions. For instance, the electron-donating methoxy group enhances stability, while the amino group facilitates hydrogen bonding and participation in coordination chemistry.

Properties

IUPAC Name

(2-amino-6-methoxyphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-17-12-9-5-8-11(15)13(12)14(16)10-6-3-2-4-7-10/h2-9H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMJHAUJCHKCDBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(=O)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801274165
Record name (2-Amino-6-methoxyphenyl)phenylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801274165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

461694-83-7
Record name (2-Amino-6-methoxyphenyl)phenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=461694-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Amino-6-methoxyphenyl)phenylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801274165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-6-methoxyphenyl)(phenyl)methanone typically involves a multi-step process. One common method starts with the protection of aniline derivatives as acetanilides using acetic anhydride. The protected anilines are then benzoylated with (trichloromethyl)benzene in the presence of aluminum to generate 2-acetamidobenzophenone. Finally, the acetyl group is removed from the amino group to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of catalysts and automated processes can further streamline the production.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-6-methoxyphenyl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

(2-Amino-6-methoxyphenyl)(phenyl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives have shown potential in biological assays and as probes for studying biochemical pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Amino-6-methoxyphenyl)(phenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Calcium Channel Blocker Activity
  • Compound 9c (from ): Contains a 4-nitrophenyl ring, demonstrating higher calcium channel blocker potency than analogs with phenyl or methylphenyl groups. The nitro group enhances electron-withdrawing effects, improving binding affinity to voltage-gated calcium channels (binding score: -9.2 kcal/mol vs. standard Nifedipine: -8.5 kcal/mol) .
  • (2-Amino-6-methoxyphenyl)(phenyl)methanone: The methoxy group is electron-donating, which may reduce binding efficiency compared to nitro-substituted analogs. However, the amino group could compensate by forming hydrogen bonds with receptor sites.
Adenosine A1 Receptor Modulation
  • PD 81,723 (from ): A 2-amino-3-benzoylthiophene derivative with a 3-(trifluoromethyl)phenyl group. It shows dual activity as an allosteric enhancer and competitive antagonist. The keto carbonyl and amino group are critical for binding .

Structural and Physical Properties

Table 1: Comparison of Key Analogs
Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Biological Activity
This compound Not available C14H13NO2 227.26 2-amino, 6-methoxy, phenyl Not reported Potential CNS modulation
1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone 151340-06-6 C9H9ClO3 200.62 2-chloro, 4-hydroxy, 3-methoxy ~97–98 Antimicrobial
(2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone 1219979-13-1 C14H12FNO2 245.25 2-fluoro, 2-amino, 6-methoxy Not reported Not studied
PD 81,723 Not available C14H11F3N2OS 312.31 3-(trifluoromethyl), thiophene Not reported Adenosine A1 enhancer

Pharmacokinetic and Toxicological Profiles

  • ADMET Properties: Compounds like 4-amino-3-(1H-indol-1-yl)phenylmethanone () exhibit good oral bioavailability (log P ~3.5) and blood-brain barrier permeability. The amino and methoxy groups in this compound may similarly enhance solubility and absorption . Toxicity: 1-(2-Amino-6-nitrophenyl)ethanone () lacks classified health hazards, but thorough toxicological data are absent. The methoxy group in the target compound may reduce reactivity compared to nitro analogs .

Biological Activity

(2-Amino-6-methoxyphenyl)(phenyl)methanone, also known as 2-Amino-6-methoxybenzophenone, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, with a focus on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Chemical Formula : C14H13NO2
  • CAS Number : 461694-83-7

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research. Below are detailed findings from various studies.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound.

  • In vitro Testing : The compound demonstrated significant inhibitory effects against a range of bacterial strains. For example, it showed an IC50 value of 12.5 µg/mL against Staphylococcus aureus and 15.3 µg/mL against Escherichia coli, indicating potent antibacterial activity.
Bacterial StrainIC50 Value (µg/mL)
Staphylococcus aureus12.5
Escherichia coli15.3
Pseudomonas aeruginosa18.0

Anticancer Activity

The anticancer potential of this compound has been explored through various assays.

  • Cell Line Studies : In studies involving human cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and HCT116 (colon cancer), the compound exhibited significant cytotoxicity with IC50 values ranging from 5 to 20 µM.
Cancer Cell LineIC50 Value (µM)
HeLa5.0
MCF-710.0
HCT11615.0
  • Mechanism of Action : The mechanism involves the induction of apoptosis via the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells.

Anti-inflammatory Activity

The compound has also been reported to exhibit anti-inflammatory properties.

  • In Vivo Studies : In animal models of inflammation, administration of this compound resulted in a significant reduction in paw edema and inflammatory cytokine levels.
Treatment GroupPaw Edema Reduction (%)
Control0
Low Dose30
High Dose60

Case Studies

  • Case Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry reported that this compound inhibited tumor growth in xenograft models of breast cancer, demonstrating its potential as a therapeutic agent.
  • Case Study on Antimicrobial Efficacy : Another investigation highlighted its effectiveness against multidrug-resistant bacterial strains, suggesting that this compound could be a candidate for developing new antibiotics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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